molecular formula C12H22O2 B1196359 Ethyl 9-decenoate CAS No. 67233-91-4

Ethyl 9-decenoate

Cat. No. B1196359
CAS RN: 67233-91-4
M. Wt: 198.3 g/mol
InChI Key: BKOJTZORTHALGP-UHFFFAOYSA-N
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Description

Ethyl 9-decenoate, also known as Ethyl dec-9-enoate or 9-Decenoic acid, ethyl ester, is a chemical compound with the molecular formula C12H22O2 . It has a molecular weight of 198.3019 . This compound is often used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Ethyl 9-decenoate consists of a chain of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The detailed 2D or 3D molecular structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Ethyl 9-decenoate has a molecular weight of 198.3019 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

  • Ethyl 9-decenoate has been utilized in synthetic methods for producing various chemical compounds. For instance, it was used in the synthesis of Methyl Dihydrojasmonate, a compound with potential applications in fragrances and flavors (Tsuji, Kasuga, & Takahashi, 1979).

  • It plays a role in the synthesis of 10-Hydroxy-2-decenoic Acid (Royal Jelly Acid), which is significant in apiculture and has various potential health benefits (Tsuji, Masaoka, Takahashi, Suzuki, & Miyaura, 1977).

  • Ethyl 9-decenoate is involved in olefin metathesis processes, a crucial reaction in organic chemistry. This process is used to convert oleochemicals into value-added products, including bifunctional molecules like Methyl 9-decenoate (Nickel et al., 2012).

  • In the field of polymer science, Ethyl 9-decenoate is used in the functionalization of polyethylenes. This application demonstrates its role in modifying the properties of polymers to create materials with specific characteristics (Aaltonen & Löfgren, 1997).

  • Ethyl 9-decenoate has been utilized in the synthesis of carrier-free tritium-labeled queen bee pheromone, a crucial tool for biochemical studies in apiculture and pheromone research (Webster & Prestwich, 1988).

  • Its application in the synthesis of renewable monomer feedstocks via olefin metathesis highlights its role in sustainable chemistry and the development of environmentally friendly chemical processes (Burdett et al., 2004).

  • Ethyl 9-decenoate is used in the synthesis of fluorinated retinoic acids and their analogues, which have applications in medicinal chemistry and pharmacology (Chan, Specian, & Pawson, 1982).

Safety And Hazards

Ethyl 9-decenoate should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

ethyl dec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3H,1,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOJTZORTHALGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334902
Record name Ethyl 9-decenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-decenoate

CAS RN

67233-91-4
Record name Ethyl 9-decenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67233-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 9-decenoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 9-decenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Decenoic acid, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 9-DECENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI02K838CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethenolysis comprises a cross-metathesis reaction involving ethene. According to some preferred embodiments of the invention, a mixture of ethyl esters of Palmitoleic acid (C16:1) and Oleic acid (C18:1) are subjected to conditions of ethenolysis to yield a mixture of α-olefins (1-Octene and 1-Decene) and Methyl 9-Decenoate. See FIG. 8. The 1-Octene is a product unique to ethenolysis of Palmitoleic acid (C16:1). In the inventive method, Ethyl 9-Decenoate and 1-Decene will also form from the mixture of Palmitoleic and Oleic acid ethyl esters. Prior art methods using Oleic acid esters (Methyl Oleate) as the starting material only produce Methyl 9-Decenoate and 1-Decene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
868
Citations
S Mihara, H Tateba, O Nishimura… - Journal of Agricultural …, 1987 - ACS Publications
… , the alkyl and alkenyl esters of -alkenoic acids and the 5-hexenyl esters of the aliphatic acids, which have been previously unreported in any essential oil except ethyl 9-decenoate, …
Number of citations: 32 pubs.acs.org
E Kafkas, T Cabaroglu, S Selli… - Flavour and …, 2006 - Wiley Online Library
… Other important esters also considered for their aroma contribution to wine were ethyl cinnamate and ethyl-9-decenoate. From these, ethyl-9-decenoate is reported to provide a very …
Number of citations: 62 onlinelibrary.wiley.com
X Zang, Q Du, R Qu, D Ye, Y Lu, Y Liu - Fermentation, 2022 - mdpi.com
… by ethyl acetate, ethyl 9-decenoate, and decanal. Merlot … levels of ethyl acetate, ethyl 9-decenoate, and decanal, which … of ethyl acetate and ethyl 9-decenoate. Malbec 598 had higher …
Number of citations: 1 www.mdpi.com
A Hale, DEM Betül - Natural Volatiles and Essential Oils, 2014 - dergipark.org.tr
… The characteristic aroma of elderberries is due to (E)-β-damascenone, dihydroedulan, ethyl-9-decenoate, 2-phenyl ethanol, phenylacetaldehyde and nonanal. The fruity-sweet odour in …
Number of citations: 16 dergipark.org.tr
J Liu, M Liu, P Ye, C He, Y Liu, S Zhang, J Huang… - Food Bioscience, 2022 - Elsevier
… Redundancy analysis showed that Torulaspora was closely correlated to ethyl hexanoate, ethyl decanoate and ethyl 9-decenoate, while Saccharomyces was associated with hexanoic …
Number of citations: 5 www.sciencedirect.com
S Table - Am J Enol Vitic - Am Soc Enol Viticulture
… Ethyl phenylacetate 1679 B 88 Fruity, fattyc Ethyl 9-decenoate 1777 A 91 Floral, honey, rosy, balsamic, dark chocolate, anise seedc Ethyl 4-hydroxybutanoate 1798 C 87 Caramelc …
Number of citations: 0 www.ajevonline.org
JJ Gallardo-Chacon, S Vichi… - Journal of agricultural …, 2010 - ACS Publications
… They were taken into consideration for the following reasons: esters such as ethyl octanoate, ethyl decanoate, 2-methylbutyl octanoate and ethyl-9-decenoate are the major volatiles …
Number of citations: 41 pubs.acs.org
I Vigentini, D Maghradze, M Rossoni, S Capponi… - 2012 - air.unimi.it
… the strains and, in particular, they both produced compounds such as 3-methyl-1- butanol, 2-phenylethanol, ethyl hexanoate, ethyl octanoate, ethyl decanoate and ethyl 9-decenoate in …
Number of citations: 0 air.unimi.it
J Song, M Hou, G Liu, J Zhang, B Han… - The Journal of Physical …, 2009 - ACS Publications
… , 1-decene, and ethyl 9-decenoate are listed in Table 1. … of ethyl 9-decenoate and its similarity with ethyl decanoate, the parameters of ethyl decanoate were used for ethyl 9-decenoate. (…
Number of citations: 20 pubs.acs.org
冯隽野, 李佳启, 王萍 - MODERN FOOD SCIENCE & …, 2018 - xdspkj.ijournals.cn
In this paper, the quality changes of Lactobacillus plantarum fermented honeysuckle (Lonicera caerulea L.) pulp and juice were studied. The changes of pH, viable cell counts, total …
Number of citations: 3 xdspkj.ijournals.cn

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